molecular formula C15H15NO2 B602599 Mefenamic Acid D4

Mefenamic Acid D4

Katalognummer: B602599
Molekulargewicht: 245.31 g/mol
InChI-Schlüssel: HYYBABOKPJLUIN-KNIGXJNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mefenamic Acid D4 (deuterated mefenamic acid) is a stable isotope-labeled analog of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. While the provided evidence focuses on the parent compound, mefenamic acid, the D4 variant is typically used in pharmacokinetic and metabolic studies as an internal standard due to its isotopic labeling, which enhances analytical precision in mass spectrometry . Mefenamic acid itself is clinically employed for its analgesic, anti-inflammatory, and antipyretic properties, particularly in treating dysmenorrhea, osteoarthritis, and rheumatoid arthritis. Its mechanism involves cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mefenaminsäure-d4 beinhaltet die Einführung von Deuteriumatomen in das Mefenaminsäuremolekül. Dies kann durch verschiedene Methoden erfolgen, darunter:

Industrielle Produktionsmethoden

Die industrielle Produktion von Mefenaminsäure-d4 umfasst in der Regel die großtechnische Synthese unter Verwendung deuterierter Reagenzien und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt mit dem gewünschten Deuteriumgehalt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Mefenaminsäure-d4 unterliegt wie ihr nicht-deuteriertes Gegenstück verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anti-inflammatory and Analgesic Effects

Mefenamic Acid D4 functions as a competitive inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are crucial in the biosynthesis of prostaglandins. This inhibition leads to reduced inflammation and pain relief, making it effective for conditions such as:

  • Rheumatoid arthritis
  • Osteoarthritis
  • Dysmenorrhea
  • Mild to moderate pain and fever

The compound exhibits IC50 values of approximately 40 nM for cyclooxygenase-1 and 3 μM for cyclooxygenase-2, indicating its potency in inhibiting these enzymes .

2. Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. In an Alzheimer's disease rat model, it was shown to improve learning and memory deficits induced by amyloid beta peptide. The compound reduced neurotoxic effects by decreasing nitric oxide production and cytochrome c release from mitochondria, suggesting potential therapeutic applications in neurodegenerative diseases .

Toxicological Insights

1. Autoimmune Hemolytic Anemia Case Study

A notable adverse effect associated with this compound is autoimmune hemolytic anemia (AIHA). A case study presented a three-year-old child who developed severe anemia and jaundice after administration of mefenamic acid. Investigations revealed elevated bilirubin levels and dark-colored urine, leading to the diagnosis of Coombs-negative AIHA. The child was treated effectively with corticosteroids, highlighting the importance of monitoring for hematological side effects when using this medication .

Data Tables

Patient AgeSymptomsTreatmentOutcome
3 yearsDark urine, severe anemiaCorticosteroidsAsymptomatic after treatment

Wirkmechanismus

Mefenamic Acid-d4, like Mefenamic Acid, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium labeling does not alter the mechanism of action but aids in the precise measurement and tracking of the compound in various studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs Within the Fenamate Class

Mefenamic acid shares structural similarities with other fenamates, such as flufenamic acid and meclofenamic acid , which differ in substituents on the phenyl rings. These structural variations influence COX inhibition potency:

Compound IC₅₀ (mM) Key Structural Features Reference
Mefenamic acid 0.3 2,3-dimethylphenyl substituent
Meclofenamic acid 0.7 2,6-dichloro-3-methylphenyl substituent
Flufenamic acid 1.7 3-trifluoromethylphenyl substituent

Mefenamic acid exhibits the highest COX-2 inhibitory potency among these analogs, correlating with its clinical efficacy in pain management .

Propionic Acid Derivatives (e.g., Ibuprofen)

Ibuprofen, a propionic acid derivative, is often compared to mefenamic acid in dysmenorrhea treatment. placebo; P<0.01 for ibuprofen vs. placebo) . However, mefenamic acid showed marginally better patient rankings . Key differences include:

  • Pharmacokinetics : Mefenamic acid has a shorter half-life (~2 hours) compared to ibuprofen (~2–4 hours).
  • Side Effects : Mefenamic acid carries a higher risk of severe enteropathy (villous atrophy) with prolonged use, as evidenced by case studies , whereas ibuprofen is associated with gastrointestinal ulcers and cardiovascular risks.

Herbal Alternatives in Dysmenorrhea

Studies comparing herbal remedies to mefenamic acid highlight varying efficacy:

  • Fennel (Fennelin) : A clinical trial (n=105) reported fennel extracts provided superior pain relief compared to mefenamic acid (P<0.05) .
  • Chamomile : Demonstrated comparable analgesic effects but inconsistent results on menstrual bleeding .
  • SCA Extract (Senna, Chamomile, Anise): Showed better efficacy for severe dysmenorrhea pain .

Biologische Aktivität

Mefenamic Acid D4 is a deuterium-labeled derivative of mefenamic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound exhibits significant biological activity, particularly in the context of pain relief and anti-inflammatory effects. Its mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. Below, we explore the biological activity of this compound, its therapeutic implications, and relevant case studies.

This compound acts as a competitive inhibitor of human cyclooxygenase-1 (hCOX-1) and cyclooxygenase-2 (hCOX-2). The inhibitory concentrations (IC50) for these enzymes are approximately 40 nM for hCOX-1 and 3 μM for hCOX-2, indicating a stronger affinity for hCOX-1 . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain.

Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer properties of Mefenamic Acid and its derivatives. Research indicates that mefenamic acid can induce apoptosis in various cancer cell lines, including:

  • Human Liver Cancer Cells (CHANG and HuH-7)
  • Breast Cancer Cells (MCF-7)
  • Bladder Cancer Cells (T24)
  • Lung Carcinoma Cells (A-549)

The mechanism involves both COX-dependent and COX-independent pathways. Notably, mefenamic acid has been shown to promote cytostatic activity by inducing apoptosis through the activation of caspases and modulation of autophagic responses in cancer cells .

Cognitive Function Improvement

A clinical study demonstrated that treatment with mefenamic acid significantly improved cognitive function in patients undergoing androgen deprivation therapy for prostate cancer. The study reported that 92% of patients treated with mefenamic acid maintained or raised their cognitive function scores compared to only 42.9% in the placebo group. This suggests a neuroprotective effect potentially linked to the modulation of inflammatory pathways within the central nervous system .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects. A notable case report documented an instance of autoimmune hemolytic anemia (AIHA) in a child following mefenamic acid administration. The patient presented with severe anemia and jaundice after taking the drug for fever, highlighting the need for careful monitoring when prescribing NSAIDs .

Summary Table of Biological Activities

Activity Mechanism Cell Lines Affected
COX InhibitionCompetitive inhibition of COX-1 and COX-2Various cancer cell lines
Induction of ApoptosisActivation of caspasesCHANG, HuH-7, MCF-7, T24, A-549
Cognitive Function ImprovementModulation of inflammatory pathwaysPatients undergoing ADT for prostate cancer
Adverse EffectsAutoimmune hemolytic anemiaCase report on pediatric patient

Q & A

Basic Research Questions

Q. What are the structural and physicochemical properties of Mefenamic Acid D4, and how do they influence its applications in tracer studies?

this compound (C₁₅H₁₁D₄NO₂) is a deuterium-labeled analog of mefenamic acid, with four deuterium atoms replacing hydrogen at positions 2, 3, 4, and 5 on the benzoic acid ring . Key properties include:

  • Purity : ≥98% by HPLC, with 98% deuterium incorporation.
  • Solubility : Sparingly soluble in chloroform, DMSO, and methanol.
  • Stability : Requires storage at -20°C to prevent isotopic exchange or degradation . These characteristics make it ideal for isotopic dilution mass spectrometry (IDMS) in pharmacokinetic studies and environmental tracing, where deuterium labeling minimizes interference from endogenous compounds .

Q. How is this compound synthesized, and what quality control measures ensure its suitability for analytical applications?

Synthesis involves deuteration of the parent compound via catalytic exchange or custom organic synthesis. Quality control includes:

  • HPLC/GC validation to confirm purity and isotopic enrichment.
  • Spectroscopic analysis (e.g., FTIR, NMR) to verify structural integrity and deuterium placement .
  • Batch-specific certificates of analysis (COA) detailing solvent residues, water content (≤1.0%), and stability under storage conditions .

Q. What are the primary research applications of this compound in environmental and pharmaceutical studies?

  • Environmental : As an internal standard for quantifying mefenamic acid in wastewater via LC-MS, enabling precise tracking of pharmaceutical pollutants .
  • Pharmacological : To study metabolic pathways and COX-1/COX-2 inhibition kinetics, leveraging deuterium’s non-radioactive tracer properties .

Advanced Research Questions

Q. How can experimental design optimize the removal of mefenamic acid (and its deuterated analog) from aqueous systems using advanced oxidation processes (AOPs)?

Central composite design (CCD) is critical for optimizing variables like H₂O₂ concentration, Fe²⁺ catalyst dosage, and pH. For example:

  • Fenton process : At pH 3.0, 50 mg/L Fe²⁺, and 100 mg/L H₂O₂, >95% degradation of mefenamic acid is achieved within 30 minutes. Response surface models validate synergistic effects between variables .
  • Validation : HPLC-UV analysis monitors degradation products, ensuring no toxic intermediates remain .

Q. What methodologies enhance the solubility and bioavailability of mefenamic acid formulations, and how does deuterium labeling affect these parameters?

  • Inclusion complexes : β-cyclodextrin (1:0.5 drug:cyclodextrin ratio) increases solubility by 12-fold, confirmed via phase solubility studies and FTIR .
  • Oral dispersible films : Crospovidone (4% w/v) reduces disintegration time to <30 seconds, achieving >97% drug release in 180 seconds . Deuterium labeling does not alter solubility but improves traceability in dissolution studies using deuterated solvents (e.g., DMSO-d₆) .

Q. How can polymorphism of mefenamic acid be characterized, and what role do intermolecular interactions play in crystal formation?

  • Polymorph screening : Crystallization in DMF yields Form II crystals, identified via XRPD and SEM. Hydrogen bonding between O1MA and H5MA drives nucleation .
  • FTIR and DSC : Detect hydrogen-bonding motifs and thermal stability differences between polymorphs .

Q. What advanced analytical techniques are employed to quantify trace mefenamic acid in complex biological matrices?

  • Hydrophobic deep eutectic solvents (DES) : A DES of Fe₃O₄@graphite with thymol:decanoic acid (2:1) pre-concentrates mefenamic acid from urine, achieving a detection limit of 0.1 µg/mL via HPLC .
  • MIP-based sensors : Molecularly imprinted polymers with electrochemical detection offer selectivity for real-time monitoring in serum .

Q. How does this compound facilitate mechanistic studies of TRP channel inhibition, and what is the pH dependency of its activity?

  • TRPM3 blockade : this compound inhibits TRPM3-mediated Ca²⁺ influx (IC₅₀ = 3 µM) with pH-dependent efficacy. At pH 6.0, complete blockade occurs, while residual activity persists at pH 8.0 .
  • Patch-clamp electrophysiology : Confirms reversible inhibition of pregnenolone sulfate-induced currents in HEK293 cells .

Q. Methodological Considerations

  • Contradiction resolution : Conflicting degradation efficiencies in AOP studies (e.g., 95% vs. 80% removal) often stem from variable H₂O₂:Fe²⁺ ratios; CCD models help identify optimal conditions .
  • Data validation : Cross-reference HPLC with LC-MS/MS to distinguish mefenamic acid from deuterated analogs in environmental samples .

Eigenschaften

IUPAC Name

2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYBABOKPJLUIN-KNIGXJNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.